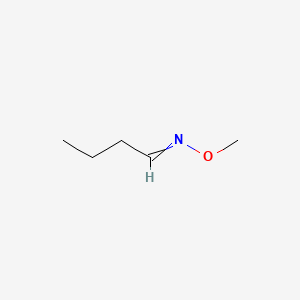

Butyraldehyde O-methyl oxime

Description

Contextualization within O-substituted Oxime Chemistry

O-substituted oximes, commonly referred to as oxime ethers, are a class of organic compounds characterized by the RR'C=N-OR'' functional group. mdpi.com They are derivatives of oximes (RR'C=N-OH) where the hydroxyl hydrogen is replaced by an organic substituent, such as an alkyl or aryl group. mdpi.com This substitution imparts different chemical properties compared to the parent oximes, including increased stability.

The synthesis of oxime ethers can be achieved through several routes. A primary method is the condensation of an aldehyde or a ketone with an O-substituted hydroxylamine (B1172632). ontosight.ai Alternatively, they can be prepared by the alkylation of the corresponding parent oxime. google.com For instance, the classical method for producing O-alkyl oximes involves reacting an oxime with an organohalide in the presence of a base like an alkali metal alkoxide. google.comgoogleapis.com

Oxime ethers are valued as versatile and stable intermediates in organic synthesis. researchgate.net They serve as precursors for a wide array of other compound classes, including amines, nitriles, and various nitrogen-containing heterocycles. mdpi.com Their stability and predictable reactivity make them reliable synthons in complex multi-step syntheses. Furthermore, the oxime ether moiety is a key structural feature in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. mdpi.com

Significance as a Fundamental Organic Compound

Butyraldehyde (B50154) O-methyl oxime is a structurally simple aliphatic oxime ether. Its fundamental nature, lacking complex functional groups, makes it an ideal model compound for investigating the intrinsic chemical properties of the O-alkyl aldoxime functional group. Research on its synthesis, reactivity, and spectroscopic characteristics provides a baseline for understanding more complex molecules within this class.

The compound is structurally related to its precursors, butyraldehyde and butyraldehyde oxime. Butyraldehyde is an important aldehyde in industrial chemistry, serving as a building block for many other chemicals. shaktichemicals.org The properties of Butyraldehyde O-methyl oxime can be understood in the context of these related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Butyraldehyde | 123-72-8 | C₄H₈O | 72.11 |

| Butyraldehyde oxime | 110-69-0 | C₄H₉NO | 87.12 |

| This compound | 31376-98-4 | C₅H₁₁NO | 101.15 chemsrc.comalfa-chemistry.com |

This table presents key identifiers for this compound and its direct chemical precursors.

The significance of this compound in a research context lies in its utility for studying fundamental reaction mechanisms such as hydrolysis, reduction, and rearrangements, which are characteristic of oxime ethers. Its simple structure allows for clear interpretation of experimental results without interference from other reactive sites.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is closely tied to the broader research interest in aliphatic oxime ethers. Current research trajectories in this area are diverse and focus on several key aspects.

One major area of research is the development of novel and more efficient synthetic methodologies. This includes creating catalytic systems for the formation of oxime ethers and exploring new reaction pathways, such as the direct conversion of aliphatic C-H bonds into oxime ethers through radical transformations. researchgate.netnih.gov These advanced methods aim to provide more atom-economical and environmentally benign routes to this class of compounds.

In medicinal chemistry, oxime ethers are recognized as important scaffolds for the design of new therapeutic agents. mdpi.com While simple structures like this compound are not typically bioactive themselves, they serve as foundational fragments. Research has shown that more complex molecules containing aliphatic oxime ether moieties exhibit a range of biological activities, including β-adrenergic blocking, antifungal, and anti-inflammatory properties. researchgate.netacs.org

Furthermore, oxime ethers are valuable tools in radical chemistry. The N-O bond in these compounds can undergo homolytic cleavage under thermal or photochemical conditions to generate iminyl radicals. mdpi.com These reactive intermediates can then participate in various cyclization and bond-forming reactions to construct complex nitrogen-containing molecules. The study of simple aliphatic oxime ethers is crucial for understanding and predicting the behavior of these radical transformations.

Structure

2D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

N-methoxybutan-1-imine |

InChI |

InChI=1S/C5H11NO/c1-3-4-5-6-7-2/h5H,3-4H2,1-2H3 |

InChI Key |

BMDFNHAUSSAITP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=NOC |

Origin of Product |

United States |

Synthetic Methodologies for Butyraldehyde O Methyl Oxime

Direct O-Methylation of Butyraldehyde (B50154) Oxime

This pathway commences with the synthesis of butyraldehyde oxime, which is typically prepared through the condensation of butyraldehyde with hydroxylamine (B1172632). Current time information in Bangalore, IN.oregonstate.edu The subsequent step involves the selective alkylation of the oxygen atom of the oxime's hydroxyl group.

Traditional methods for the O-alkylation of oximes involve the use of a strong base to deprotonate the oxime, forming an oximate anion, which then acts as a nucleophile to attack an alkylating agent. Common alkylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. google.com The reaction is typically conducted in an organic solvent. For instance, the O-methylation of an oxime can be achieved by reacting it with an alkali metal alkoxide, such as sodium methoxide, to form the sodium salt of the oxime, which is then treated with a methyl halide. google.com Another classical approach involves reacting the oxime with an organohalide in the presence of an alkali metal hydroxide (B78521). google.com

A patent describes a process where an oxime, such as butyraldehyde oxime, is reacted with an alkali-metal hydroxide in a solvent that forms an azeotrope with water. google.com The water is removed by azeotropic distillation, and the resulting anhydrous oxime salt is then reacted with an organohalide compound to yield the O-substituted oxime. google.com While specific yields for Butyraldehyde O-methyl oxime are not extensively reported, these general procedures are applicable.

Table 1: Representative Conventional O-Methylation Conditions (Note: This table is illustrative of general conventional methods for oxime O-alkylation, as specific data for this compound is limited in the reviewed literature.)

| Reactant | Methylating Agent | Base | Solvent | Typical Temperature | Typical Yield |

| Butyraldehyde Oxime | Dimethyl Sulfate | Sodium Hydroxide | Toluene | 50-100°C | Moderate to High |

| Butyraldehyde Oxime | Methyl Iodide | Sodium Methoxide | Methanol | Reflux | Moderate to High |

Phase-transfer catalysis (PTC) offers a significant improvement over conventional homogeneous methods by facilitating the reaction between reactants present in immiscible phases, typically a solid or aqueous phase and an organic phase. acs.orgscispace.com This technique is particularly useful for the alkylation of oximes, as it allows for the use of inexpensive inorganic bases like sodium or potassium hydroxide and avoids the need for anhydrous conditions or strong, expensive bases like sodium hydride or alkoxides. maynoothuniversity.ie

In the PTC-mediated O-alkylation of an oxime, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide anion from the aqueous phase to the organic phase. maynoothuniversity.ie In the organic phase, the hydroxide deprotonates the oxime to form the oximate anion. This anion then reacts with the methylating agent (e.g., dimethyl sulfate or methyl chloride) present in the organic phase to yield the O-methyl oxime. maynoothuniversity.ieuniroma1.it The catalyst then returns to the aqueous phase to repeat the cycle. This method often leads to faster reactions, higher yields, and fewer byproducts. maynoothuniversity.ie

Table 2: Illustrative Phase-Transfer Catalysis Conditions for O-Methylation (Note: This table represents typical conditions for PTC-mediated O-alkylation of oximes, as specific experimental data for this compound is not readily available.)

| Substrate | Methylating Agent | Base | Catalyst | Organic Solvent | Temperature |

| Butyraldehyde Oxime | Dimethyl Sulfate | 50% aq. NaOH | Tetrabutylammonium Bromide (TBAB) | Dichloromethane | Room Temp. |

| Butyraldehyde Oxime | Methyl Chloride | Solid KOH | Benzyltriethylammonium Chloride (TEBA) | Toluene | 40-60°C |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxime ether synthesis. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. univpancasila.ac.id The microwave-promoted synthesis of oximes and their derivatives can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. academie-sciences.frijprajournal.com For instance, the conversion of alcohols to oximes has been achieved under microwave irradiation using an ionic liquid as both a catalyst and a medium. academie-sciences.fr

Solvent-free, or mechanochemical, methods offer another green alternative. orgsyn.org The synthesis of oximes has been demonstrated by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a solid base like bismuth(III) oxide or sodium hydroxide, eliminating the need for bulk solvents. orgsyn.org This technique is noted for its simplicity, speed, and reduced waste generation. orgsyn.org While these green methods have been primarily reported for the formation of oximes, the principles are adaptable for the subsequent O-methylation step, potentially using greener methylating agents like dimethyl carbonate in conjunction with a solid base catalyst under solvent-free or microwave conditions.

Formation from Butyraldehyde and O-Methylhydroxylamine Derivatives

This synthetic strategy involves the direct one-pot reaction between butyraldehyde and an O-methylhydroxylamine derivative, most commonly O-methylhydroxylamine hydrochloride (methoxyamine hydrochloride). umich.edubiorxiv.org This method is often preferred for its directness, as it bypasses the need to isolate the intermediate butyraldehyde oxime.

The condensation reaction between an aldehyde and an O-substituted hydroxylamine is a standard method for preparing O-substituted oximes. mdpi.comresearchgate.net The reaction typically proceeds by adding the O-methylhydroxylamine hydrochloride to the aldehyde in the presence of a base to neutralize the HCl and liberate the free O-methylhydroxylamine, which then reacts with the aldehyde. biorxiv.org

Various bases and catalytic systems can be employed to facilitate this condensation. Pyridine is a common choice as it acts as both a base and a solvent. ijprajournal.com Other bases such as sodium acetate (B1210297), sodium carbonate, or triethylamine (B128534) are also frequently used. biorxiv.org The reaction is often carried out in an alcoholic solvent like ethanol (B145695). umich.edumdpi.com For instance, a general procedure involves stirring the aldehyde, methoxyamine hydrochloride, and a base like triethylamine in ethanol at room temperature. biorxiv.org The reaction can be driven to completion by removing the water formed during the reaction. While a specific, high-yield synthesis for this compound via this method is not detailed in the surveyed literature, an 86% yield has been reported for a similar condensation to form an O-methyl oxime. umich.edu A patent describing the synthesis of butyraldehyde oxime from a butyraldehyde-sodium bisulfite adduct with hydroxylamine hydrochloride and soda ash reported a yield of 72.4%. google.com

Table 3: General Conditions for Condensation of Butyraldehyde with O-Methylhydroxylamine (Note: This table is illustrative of general procedures for oxime ether formation via condensation, as specific, detailed data for this compound is limited.)

| Aldehyde | Reagent | Base/Catalyst | Solvent | Typical Temperature | Typical Yield |

| Butyraldehyde | Methoxyamine HCl | Pyridine | Pyridine | Room Temp. to Reflux | Good to Excellent |

| Butyraldehyde | Methoxyamine HCl | Triethylamine | Ethanol | Room Temp. | Good to Excellent |

| Butyraldehyde | Methoxyamine HCl | Sodium Acetate | Ethanol/Water | Room Temp. | Good |

The choice of solvent can significantly influence the rate and outcome of chemical reactions, including the formation of oxime ethers. In the condensation reaction between an aldehyde and a hydroxylamine derivative, the solvent's primary role is to dissolve the reactants and facilitate their interaction. Polar protic solvents like ethanol and water are commonly used as they can effectively solvate the ionic reagents such as hydroxylamine hydrochloride and the base. mdpi.com

Computational studies on the mechanism of oxime formation have highlighted the role of solvent molecules in assisting proton transfer steps, which are crucial in the reaction pathway. researchgate.net The solvent can affect the equilibrium of the reaction; for instance, the removal of water, a byproduct of the condensation, can shift the equilibrium towards the product side, thereby increasing the yield. In some cases, the solvent itself can act as a catalyst or participate in the reaction mechanism. While detailed studies on solvent effects for the specific synthesis of this compound are not widely available, general principles of organic chemistry suggest that solvent polarity, proticity, and ability to form hydrogen bonds would be key factors in optimizing reaction efficiency and selectivity.

Stereoselective Synthesis of (E)- and (Z)-Butyraldehyde O-methyl Oxime Isomers

The synthesis of this compound from butyraldehyde and methoxyamine hydrochloride typically results in a mixture of two geometric isomers: (E)-butyraldehyde O-methyl oxime and (Z)-butyraldehyde O-methyl oxime. These isomers arise from the restricted rotation around the carbon-nitrogen double bond. The selective synthesis of one isomer over the other is a significant challenge and is governed by the mechanistic pathway of the reaction, which can be manipulated by altering reaction conditions. The classical synthesis of aldoximes often yields a mixture of isomers, with the (Z) to (E) ratio varying significantly. researchgate.net The differentiation and separation of these isomers are crucial as they can exhibit different physical properties and biological activities.

Mechanistic Pathways Governing Stereochemical Outcome

The formation of this compound proceeds through a well-established two-step mechanism under acid catalysis. nih.govresearchgate.net Understanding this pathway is fundamental to controlling the stereochemical outcome.

The first step involves the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of butyraldehyde. This attack is generally fast and leads to the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate. nih.gov The reaction is catalyzed by acid; however, excessively low pH can be detrimental, as it leads to the non-nucleophilic protonated form of methoxyamine, thereby inhibiting the initial attack. nih.govresearchgate.net

The second, and typically rate-determining step, is the acid-catalyzed dehydration of the tetrahedral intermediate to form the final oxime ether product with its characteristic C=N double bond. nih.govmdpi.com The stereochemistry of the final product, whether (E) or (Z), is determined at this stage. The elimination of water can proceed through different transition states, and the relative energies of these states dictate the initial isomer ratio. Following the elimination, the initially formed isomer can potentially isomerize to the thermodynamically more stable form if the reaction conditions permit. libretexts.org

The stereochemical outcome is a classic example of kinetic versus thermodynamic control. wikipedia.orgdalalinstitute.com

Kinetic Control: At lower temperatures and under irreversible conditions, the reaction is under kinetic control. libretexts.orglibretexts.org The major product will be the one that is formed fastest, which corresponds to the pathway with the lowest activation energy. wikipedia.org This often leads to the sterically less favored (Z)-isomer.

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction becomes reversible, allowing an equilibrium to be established. libretexts.org Under these conditions of thermodynamic control, the most stable product will predominate. libretexts.orglibretexts.org For most aldoxime ethers, the (E)-isomer is considered the more thermodynamically stable product due to minimized steric repulsion between the alkyl substituent (propyl group) and the O-methyl group.

The conformation of the tetrahedral intermediate just before the elimination of water is crucial. Rotation around the C-N bond allows the intermediate to adopt various conformations, each leading to either the (E) or (Z) product upon anti-elimination of water. mdpi.com The relative populations of these conformers and the energy barriers to their elimination pathways ultimately determine the observed (E)/(Z) ratio.

Directed Synthesis of Specific Isomers

Controlling the reaction conditions allows for the directed synthesis of a specific isomer. While classical methods often produce mixtures, modern synthetic strategies, including the use of specific catalysts or energy sources like microwaves, can significantly improve stereoselectivity. researchgate.netmdpi.com

Directed Synthesis of (E)-Butyraldehyde O-methyl Oxime (Thermodynamic Product): To favor the more stable (E)-isomer, reaction conditions are chosen to facilitate thermodynamic equilibrium. This typically involves higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barrier for isomerization from the (Z)- to the (E)-form. Acid catalysis is also instrumental in promoting this equilibration. mdpi.com Studies on related oxime ethers have shown that methods like microwave synthesis can be highly effective and rapid in producing the pure (E)-isomer stereospecifically. mdpi.comnih.gov

Directed Synthesis of (Z)-Butyraldehyde O-methyl Oxime (Kinetic Product): The synthesis of the less stable (Z)-isomer requires careful control to prevent its isomerization to the (E)-form. This is achieved under kinetic control, utilizing low temperatures and short reaction times. libretexts.org The choice of base and solvent can also be critical. By minimizing the energy input and the duration of the reaction, the system is prevented from reaching thermodynamic equilibrium, thus allowing the kinetically favored product to be isolated.

The following table outlines plausible conditions for the stereoselective synthesis of each isomer, based on the principles of kinetic and thermodynamic control.

| Target Isomer | Control Type | Reaction Conditions | Expected Outcome | Rationale |

|---|---|---|---|---|

| (E)-Butyraldehyde O-methyl oxime | Thermodynamic | Butyraldehyde, Methoxyamine HCl, Pyridine (base), Ethanol (solvent), Reflux (78 °C), 12-24 hours | High (E):(Z) ratio (>90:10) | Higher temperature and longer reaction time allow the initial (E)/(Z) mixture to equilibrate to the more stable (E)-isomer. libretexts.orglibretexts.org |

| (Z)-Butyraldehyde O-methyl oxime | Kinetic | Butyraldehyde, Methoxyamine HCl, Sodium Acetate (base), Methanol (solvent), 0 °C to room temp, 1-2 hours | Enriched (Z):(E) ratio | Low temperature and shorter reaction time favor the faster-forming kinetic product and minimize subsequent isomerization to the (E)-form. libretexts.org |

Isomerization Studies and Equilibration Dynamics

The (E) and (Z) isomers of this compound are not static; they can interconvert, particularly under the acidic or basic conditions used for their synthesis. researchgate.net This isomerization process is key to understanding why reaction conditions so strongly affect the final product ratio.

The isomerization from the generally less stable (Z)-isomer to the more stable (E)-isomer can be intentionally promoted by treating the isomer mixture with a strong acid, such as hydrogen chloride, or by heating. mdpi.com The equilibrium position is dependent on temperature, with higher temperatures favoring the thermodynamically stable product. researchgate.net

The mechanism of acid-catalyzed isomerization involves the protonation of the oxime nitrogen, which lowers the rotational barrier of the C=N bond via a resonance-stabilized cationic intermediate. Subsequent deprotonation can then yield either isomer, but over time, the population will shift towards the lower-energy (E)-isomer until a thermodynamic equilibrium is reached. While the (E)-isomer is typically more stable, some studies on simple aldoximes have suggested that the (Z)-isomer can be of comparable or even slightly lower energy in the gas phase. nih.gov However, in solution, solvation effects and intermolecular interactions generally favor the (E) configuration.

The progress of isomerization and the final equilibrium ratio can be monitored using techniques like ¹H NMR spectroscopy, which can distinguish between the two isomers. For aldoximes, the chemical shift of the imine proton (-CH=N) is particularly useful for assignment; the proton of the (E)-isomer typically resonates at a lower field (higher ppm) compared to the (Z)-isomer. nih.gov

The table below illustrates a hypothetical study on the acid-catalyzed isomerization of a (Z)-enriched mixture of this compound.

| Time (hours) | (E):(Z) Ratio | Conditions |

|---|---|---|

| 0 | 20:80 | Solution of (Z)-enriched oxime in CDCl₃ with a catalytic amount of trifluoroacetic acid at 40 °C. |

| 1 | 45:55 | |

| 4 | 75:25 | |

| 12 | 95:5 | |

| 24 | 95:5 | Equilibrium reached. |

This dynamic equilibrium underscores the importance of carefully controlling reaction parameters and purification strategies to isolate the desired stereoisomer of this compound.

Advanced Reaction Mechanisms and Reactivity of Butyraldehyde O Methyl Oxime

Oxime-to-Amide Rearrangements

The conversion of oximes to amides, famously known as the Beckmann rearrangement, is a cornerstone reaction in organic synthesis. For O-alkyl oximes like Butyraldehyde (B50154) O-methyl oxime, this rearrangement presents unique mechanistic considerations compared to traditional oximes.

Investigation of Beckmann-Type Rearrangement Pathways

The classical Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an N-substituted amide. adichemistry.com The reaction typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). vedantu.comchemistrysteps.com This is followed by a concerted migration of the alkyl or aryl group positioned anti to the leaving group, which shifts to the electron-deficient nitrogen atom. adichemistry.comorganic-chemistry.org This 1,2-shift results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water. A final tautomerization yields the stable amide product. vedantu.comchemistrysteps.com

In the case of Butyraldehyde O-methyl oxime, the leaving group is not a hydroxyl but a methoxy (B1213986) group. Under acidic conditions, this group is protonated to form a more effective leaving group, methanol. The subsequent rearrangement can proceed via two primary pathways depending on which group migrates: the propyl group or the hydrogen atom.

Pathway A: Propyl Group Migration: Migration of the propyl group results in the formation of an N-substituted nitrilium ion. Subsequent hydration and tautomerization would yield N-propylacetamide.

Pathway B: Hydrogen Migration: Migration of the hydrogen atom, which is common for aldoximes, leads to a different nitrilium ion. masterorganicchemistry.com This intermediate can then be attacked by water, but it more commonly leads to the formation of a nitrile through fragmentation, a common competing reaction pathway for aldoximes. adichemistry.commasterorganicchemistry.com

The stereochemistry of the starting oxime ether is crucial, as the group anti-periplanar to the leaving group is the one that migrates preferentially. adichemistry.comorganic-chemistry.org Since O-alkyl aldoximes can exist as (E) and (Z) isomers, the reaction can potentially lead to a mixture of products, although one isomer is typically favored. The choice of catalyst, which can range from strong Brønsted acids like H₂SO₄ to Lewis acids like PCl₅, can also influence the reaction outcome. adichemistry.comresearchgate.net While the rearrangement of ketoximes is widely studied and applied, for instance in the industrial synthesis of caprolactam, the rearrangement of aliphatic aldoximes and their ethers is less common. adichemistry.comresearchgate.net

Catalytic Enantioselective Variants

The development of catalytic, enantioselective versions of the Beckmann rearrangement is a significant area of modern organic synthesis, primarily focused on converting prochiral cyclic ketoximes into optically active lactams. nih.gov These methods often employ chiral Brønsted acids, Lewis acids, or organocatalysts to control the stereochemical outcome of the rearrangement. For example, chiral BINOL-derived phosphoric acids and strontium phosphates have been used for the enantioselective synthesis of axially chiral oxime ethers. researchgate.net

However, achieving high enantioselectivity in the Beckmann rearrangement of acyclic aliphatic aldoximes or their ethers, such as this compound, presents a substantial challenge. The conformational flexibility of the aliphatic chain makes it difficult for a chiral catalyst to effectively differentiate between the two enantiotopic faces of the C=N bond during the rearrangement.

Research in this area has explored strategies like kinetic resolution of racemic oximes or desymmetrization of prochiral substrates. researchgate.netrsc.org For instance, a direct catalytic amide synthesis from ketones has been developed that proceeds via a transoximation and subsequent Beckmann rearrangement under mild conditions. nih.gov While these advances are significant, specific, highly enantioselective catalytic variants for the rearrangement of simple aliphatic aldoxime ethers like this compound to chiral amides are not yet well-established in the literature. The focus remains largely on more constrained cyclic or aromatic systems where stereocontrol is more readily achieved.

Hydrolytic Stability and Kinetics of this compound

The hydrolysis of the C=N bond in oxime ethers is a fundamental reaction that reverses their formation. The stability of this compound towards hydrolysis is dictated by the reaction conditions, particularly the pH. In aqueous solutions, aliphatic oximes are known to be significantly more resistant to hydrolysis—by a factor of 100 to 1000—than analogous hydrazones. wikipedia.orgtestbook.com

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of oximes and their ethers is significantly accelerated by acid. wikipedia.org The generally accepted mechanism for the acid-catalyzed hydrolysis of an O-alkyl oxime involves the following steps:

Protonation: The reaction is initiated by the reversible protonation of the imine nitrogen. This step increases the electrophilicity of the imine carbon atom. nih.govmasterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate. nih.gov

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen of the O-methylhydroxylamino group.

Elimination: The protonated O-methylhydroxylamine moiety is eliminated as a leaving group, regenerating the carbonyl group of the butyraldehyde and forming O-methylhydroxylammonium ion.

The rate-determining step can vary with pH. At moderately acidic pH, the dehydration of the tetrahedral intermediate is often rate-limiting, whereas at very low pH, the initial attack of the water molecule on the protonated oxime ether can become the slowest step. nih.govmasterorganicchemistry.com Oxime ethers are noted to have increased reactivity under acidic conditions compared to standard oximes, which is attributed to the electron-donating effect of the O-alkyl group. thieme-connect.de

Kinetic studies on related systems, such as benzaldehyde (B42025) O-methyl oxime, show that the imine exchange reaction, which proceeds through a similar hydrolytic mechanism, is subject to acid catalysis and follows second-order kinetics. psu.edu

Table 1: Kinetic Data for Acid-Catalyzed Imine Exchange of a Related O-methyl Oxime This table presents data for a related compound, benzaldehyde O-methyl oxime, to illustrate the kinetics of reactions involving the oxime ether linkage under acidic conditions.

| Reactant System | Conditions | Rate Constant (k₂) | Source |

|---|---|---|---|

| Benzaldehyde O-methyl oxime + O-ethylhydroxylamine | pD 2.9, 60°C | 0.86 ± 0.08 L mol⁻¹ min⁻¹ | psu.edu |

Base-Catalyzed Hydrolysis Investigations

The hydrolysis of oxime ethers can also occur under basic conditions, although this pathway is significantly less favorable and less studied than the acid-catalyzed route. The mechanism for base-catalyzed hydrolysis is complementary to the acid-catalyzed one and involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. thieme-connect.de

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient imine carbon of the this compound.

Intermediate Formation: This attack forms a tetrahedral anionic intermediate.

Leaving Group Departure: The intermediate then collapses, with the C-N bond cleaving to expel the O-methylhydroxylamide anion (CH₃ONH⁻), which is subsequently protonated by the solvent (e.g., water) to form O-methylhydroxylamine.

This pathway avoids the need for protonation to activate the substrate. However, it is generally slower because the imine carbon is less electrophilic without prior protonation, and the O-methylhydroxylamide anion is a poorer leaving group compared to its protonated counterpart in an acidic medium. Research on the base-catalyzed hydrolysis of 2-imidazolines has shown that such reactions are possible and lead to ring fission to form amides. capes.gov.br For acyclic oxime ethers like this compound, this pathway is not a common method for cleavage due to the lower reactivity compared to the acid-catalyzed route.

Influence of Substituents on Hydrolysis Rates

The rate of hydrolysis of an oxime ether is sensitive to the electronic and steric nature of the substituents on both the aldehyde and the oxime oxygen. For this compound, these are the propyl group and the methyl group.

Effect of the Aldehyde's Alkyl Chain (Propyl Group): Aliphatic aldehydes generally form less stable O-alkyl oximes compared to aromatic aldehydes. psu.edu The electron-donating nature of the propyl group via induction slightly reduces the electrophilicity of the imine carbon compared to formaldehyde (B43269), but it is less effective at stabilization through resonance than an aryl group. Steric hindrance from the propyl group is minimal and is not expected to significantly impede the approach of water or a hydroxide ion to the imine carbon.

Effect of the O-Alkyl Group (Methyl Group): The methyl group on the oxygen is electron-donating, which increases the electron density at the nitrogen atom. This makes the nitrogen more basic and thus more readily protonated in acidic media, which can enhance the rate of acid-catalyzed hydrolysis compared to an unsubstituted oxime. thieme-connect.de Conversely, this electron donation slightly destabilizes the C=N bond, potentially making it more susceptible to nucleophilic attack.

Comparison with Other Substituents: Studies on the acid-catalyzed exchange reactions of aromatic oxime ethers show a pronounced substituent effect. researchgate.net Electron-donating groups (EDG) on the aromatic ring were found to accelerate the reaction, while electron-withdrawing groups (EWG) slowed it down. This is consistent with a mechanism where protonation of the oxime ether is a key step, as EDGs stabilize the required positive charge. researchgate.net

Table 2: Qualitative Influence of Substituents on Oxime Ether Stability/Reactivity

| Substituent Position | Substituent Type | Effect on C=N Carbon | Predicted Impact on Acid-Catalyzed Hydrolysis Rate | Source |

|---|---|---|---|---|

| On Carbonyl Carbon (e.g., Propyl vs. Phenyl) | Alkyl (Electron Donating) | Slightly reduces electrophilicity | Generally lower stability than aromatic oximes | psu.edu |

| On Carbonyl Carbon (e.g., Propyl vs. H) | Alkyl (Electron Donating) | Slightly reduces electrophilicity | Slower than formaldehyde oxime ether | General Principles |

| On Oxime Oxygen (e.g., Methyl vs. H) | Alkyl (Electron Donating) | Increases nitrogen basicity | Faster than corresponding oxime (R-C=N-OH) | thieme-connect.de |

| On a Phenyl Ring (if present) | Electron Donating (EDG) | Stabilizes protonated intermediate | Faster | researchgate.net |

| On a Phenyl Ring (if present) | Electron Withdrawing (EWG) | Destabilizes protonated intermediate | Slower | researchgate.net |

Regeneration of Carbonyl Compounds from this compound

Oxidative deoximation provides a common route to regenerate carbonyl compounds from their oxime derivatives. A variety of oxidizing agents can effectively cleave the C=N bond of oxime ethers. While many oxidative methods for aldoximes can lead to over-oxidation to carboxylic acids, specific reagents and conditions have been developed to furnish the desired aldehyde in good yield. nih.govsciforum.net

For instance, reagents like ceric ammonium (B1175870) nitrate (B79036) in aqueous alcohol or acetonitrile (B52724) can rapidly oxidize oximes to the parent carbonyl at low temperatures. cdnsciencepub.com The mechanism is proposed to involve a one-electron oxidation to an iminoxy radical, followed by a second oxidation step. cdnsciencepub.com Other systems, such as potassium dichromate in aprotic solvents like dimethylformamide, have also been employed for the oxidative cleavage of oximes under homogeneous conditions. researchgate.net Gaseous nitrogen dioxide has been reported as a potent reagent for solvent-free oxidative deprotection, yielding carbonyl compounds in high to quantitative yields with short reaction times. sciforum.net This method is noted for its efficiency with both aliphatic and aromatic oximes and for avoiding over-oxidized byproducts. sciforum.net

| Reagent System | Conditions | Key Features |

| Ceric Ammonium Nitrate (CAN) | Aqueous alcohols, Acetonitrile, 0°C | Rapid reaction, good yields. cdnsciencepub.com |

| Potassium Dichromate (K₂Cr₂O₇) | Dimethylformamide (DMF) | Homogeneous conditions, avoids preparation of specialized reagents. researchgate.net |

| Nitrogen Dioxide (gaseous) | Solvent-free, Room Temperature | High to quantitative yields, short reaction times, no over-oxidation. sciforum.net |

| Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate / H₂O₂ | Chloroform-water, 40°C | Catalytic, mild conditions, can lead to cycloaddition side products. nih.gov |

| o-Iodoxybenzoic acid (IBX) | N/A | A known reagent for deoximation. sciforum.net |

| Dess–Martin periodinane | N/A | A known reagent for deoximation. sciforum.net |

This table is representative of general oxidative deoximation methods applicable to oxime ethers like this compound.

Reductive methods offer an alternative pathway for the regeneration of carbonyl compounds from oximes and their ethers. nih.govacs.org These protocols are particularly useful when the substrate contains functional groups sensitive to oxidation. While specific studies focusing solely on this compound are not prevalent, general reductive deoximation methods are applicable. These methods often involve metal hydrides or dissolving metal systems that can reduce the C=N bond prior to hydrolysis. For example, treatment with reagents like titanium(III) chloride is considered a reductive cleavage method that is effective for converting oximes back to their carbonyl precursors.

A variety of metal-based reagents have been developed to facilitate the deoximation process under mild conditions. These methods often involve the metal center coordinating to the oxime nitrogen or oxygen, weakening the N-O bond and promoting hydrolysis.

Manganese(III) acetate (B1210297) has been described as a mild and effective oxidizing agent for regenerating carbonyl compounds from oximes in good yields, tolerating many other functional groups. psu.edu Another effective system involves the use of a combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent at room temperature. mdpi.com This bimetallic system has been shown to deoximate various ketoximes efficiently. mdpi.com The proposed role of SnCl₂ is to mediate the hydrolysis, a reaction that can be sluggish for stable oxime ethers under mild conditions. mdpi.com

| Metal Reagent/System | Solvent/Conditions | Substrate Scope |

| Manganese(III) Acetate | Acetic Acid | Tolerates many functional groups. psu.edu |

| SnCl₂ / TiCl₃ | THF/Water, Room Temperature | Effective for a range of ketoximes. mdpi.com |

| Copper(II) Chloride Dihydrate | N/A | A reported reagent for deoximation. cdnsciencepub.commdpi.com |

This table summarizes metal-mediated deoximation strategies applicable to oxime ethers.

Addition and Cycloaddition Reactions Involving the Oxime Ether Moiety

The oxime ether functionality in this compound is not merely a passive protecting group; its C=N bond and adjacent atoms can actively participate in various addition and cycloaddition reactions. These reactions are valuable for constructing complex nitrogen-containing heterocyclic structures.

One of the most significant reactions is the 1,3-dipolar cycloaddition. nih.gov Oxidation of aldoximes can generate intermediate nitrile oxides, which are highly reactive 1,3-dipoles. nih.govorganic-chemistry.org These intermediates can react in situ with dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. For instance, the oxidation of an aldoxime in the presence of an alkene can lead to the formation of an isoxazoline (B3343090) derivative instead of the regenerated aldehyde. nih.gov A method using tert-butyl hypoiodite (B1233010) (t-BuOI) has been developed for the efficient generation of nitrile oxides from oximes for subsequent cycloaddition reactions under mild conditions. organic-chemistry.org

Furthermore, the oxime ether can be involved in ring-closing metathesis (RCM) strategies. In one synthetic approach, the addition of an organometallic reagent like allylmagnesium bromide to butyraldehyde oxime, followed by N-allylation, produces a diene substrate. rsc.org This diene can then undergo RCM in the presence of Grubbs' catalyst to form cyclic nitrogen heterocycles. rsc.org

Visible light-mediated enantioselective [2+2] cycloadditions have also been reported for indole-tethered O-methyl oximes, leading to the formation of cyclobutane-fused indolines. nih.gov This highlights the potential of the oxime ether moiety to participate in photochemically induced transformations. nih.gov

| Reaction Type | Reagents/Conditions | Product Type |

| 1,3-Dipolar Cycloaddition | Oxidation (e.g., PCWP/H₂O₂), Dipolarophile | Isoxazolines, Isoxazoles nih.gov |

| 1,3-Dipolar Cycloaddition | t-BuOI, Alkene/Alkyne | Isoxazolines, Isoxazoles organic-chemistry.org |

| Addition-RCM | 1. AllylMgBr, 2. Allyl Bromide, 3. Grubbs' Catalyst | Nitrogen Heterocycles rsc.org |

| [2+2] Photocycloaddition | Visible Light, Photosensitizer | Cyclobutane Derivatives nih.gov |

This table illustrates the participation of the oxime ether group in various addition and cycloaddition reactions.

Functionalization and Derivatization Studies

Functionalization and derivatization of this compound encompass reactions that either form the oxime ether or modify it for specific purposes, such as chemical analysis or as a precursor for further synthesis.

The formation of O-methyl oximes from aldehydes is a standard derivatization procedure. nih.gov The reaction of butyraldehyde with methoxylamine hydrochloride is a common method to produce this compound. This type of derivatization is frequently used in analytical chemistry to convert volatile and reactive carbonyl compounds into more stable and chromatographically manageable derivatives. researchgate.netresearchgate.netjst.go.jpaccustandard.com For example, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used technique to analyze aldehydes like butyraldehyde via gas chromatography. researchgate.netresearchgate.netaccustandard.com The resulting PFBHA-oxime derivatives are stable and exhibit excellent sensitivity for detection. researchgate.net For asymmetrical aldehydes like butyraldehyde, this derivatization typically forms two separable (E) and (Z) isomers. researchgate.netresearchgate.net

Beyond its formation, the oxime ether moiety itself can be a site for functionalization. The N-O bond in oxime ethers is relatively weak and can be cleaved homolytically through photochemical or thermal means to generate N-centered iminyl radicals. mdpi.com These radicals can then participate in various subsequent reactions, including cyclizations, making O-methyl oximes precursors for radical-based transformations. mdpi.com Additionally, transition metal-catalyzed reactions, such as those using copper, can activate the C-H bonds at the α-position to the ketoxime, enabling direct functionalization at that site. rsc.org While this is more commonly studied for ketoximes, it points to the broader reactivity potential of the oxime functional group. rsc.org

Applications in Academic Organic Synthesis and Material Science

Butyraldehyde (B50154) O-methyl Oxime as a Versatile Synthetic Intermediate

The reactivity of the oxime ether group makes Butyraldehyde O-methyl oxime a valuable starting material for the synthesis of various classes of organic compounds, including amines and complex heterocyclic structures.

A primary application of oxime ethers, including this compound, is their reduction to the corresponding alkoxyamines. The reduction of the C=N double bond provides a straightforward route to N-methoxybutan-1-amine. This transformation is significant as primary amines and their derivatives are crucial components in pharmaceuticals and fine chemicals. tcichemicals.com Various synthetic methods have been developed for the reduction of oximes and their O-alkylated derivatives, often employing metallic reagents or catalytic hydrogenation. uc.ptcmu.edu

Challenges in this transformation include preventing the reductive cleavage of the relatively weak N-O bond, which would lead to the formation of the primary amine (butylamine) as a side product. researchgate.net However, specific conditions have been identified to selectively reduce the C=N bond while preserving the N-O linkage. For instance, reductions using lithium in low molecular weight primary amines like n-propylamine, in combination with ethylenediamine, have proven effective for converting O-methyl oximes to their corresponding N-methoxy amines. cmu.edu Catalytic hydrogenation over heterogeneous catalysts is another widely used industrial method, though careful selection of the catalyst and conditions is necessary to favor the desired hydroxylamine (B1172632) product over the primary amine. researchgate.netdrhazhan.com

Table 1: Selected Methods for the Reduction of O-Alkyl Oximes

| Reducing Agent/System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium / n-propylamine / ethylenediamine | 4-Methylcyclohexanone O-methyloxime | 4-Methylcyclohexylamine | 72% | cmu.edu |

| Lithium / n-propylamine / ethylenediamine | n-Nonal O-methyloxime | n-Nonylamine | 70% | cmu.edu |

| Pd/C / H₂ / Methanol | (S)-anti-56 (an α-hydroxy O-benzyl oxime) | Corresponding amino alcohols | 73% | uc.pt |

| Ir-complex / H₂ / Acid | (E)-oximes | Chiral hydroxylamines | 60-98% | uc.pt |

The oxime ether functionality is a versatile synthon for constructing a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials. researchgate.net this compound can serve as a precursor for various ring systems through reactions like cycloadditions and palladium-catalyzed cyclizations. scispace.compsu.edu

One prominent example is the synthesis of isoxazoles. O-methyl oximes derived from 2-alkyn-1-ones undergo facile electrophilic cyclization with reagents like iodine monochloride (ICl) to produce highly substituted 4-iodoisoxazoles under mild conditions. nih.govorganic-chemistry.org These products can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Another route involves the in-situ generation of nitrile oxides from the oxime precursor, which then undergo [3+2] dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. organic-chemistry.org Palladium-catalyzed intramolecular reactions of olefinic oxime derivatives are also a powerful tool, leading to nitrogen-containing heterocycles such as pyrroles and pyridines. scispace.compsu.edu

Table 2: Examples of Heterocyclic Synthesis from Oxime Derivatives

| Reaction Type | Oxime Precursor Type | Resulting Heterocycle | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | 4-Iodoisoxazole | ICl | nih.govorganic-chemistry.orgorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Aldoxime | Isoxazoline (B3343090) / Isoxazole (B147169) | t-BuOI | organic-chemistry.org |

| Palladium-catalyzed Cyclization | Olefinic O-pentafluorobenzoyl oxime | Pyrroles, Pyridines | Pd(PPh₃)₄ | scispace.compsu.edu |

| Copper-catalyzed Cyclization | γ,δ-Unsaturated O-methoxycarbonyl oxime | 2-Bromomethyl-3,4-dihydro-2H-pyrrole | Cu(I)Br·SMe₂ | scispace.com |

By providing access to key structural motifs like amines and heterocycles, this compound serves as a fundamental building block in the multistep synthesis of more complex molecules. The isoxazole ring, for instance, is a key component in various biologically active compounds, including the COX-2 inhibitor Valdecoxib. organic-chemistry.org The methods developed for constructing isoxazoles from O-methyl oximes are therefore highly relevant to medicinal chemistry. nih.govorganic-chemistry.org

Furthermore, palladium-catalyzed reactions that form complex nitrogen-containing ring systems, such as aza-azulenes, from simple olefinic oxime precursors highlight the utility of these starting materials in constructing intricate molecular architectures. scispace.compsu.edu In a different application, samarium complexes have been shown to catalyze the coupling reaction of oxime esters with aldehydes to produce 1,3-diol diesters, demonstrating another pathway to build more complex acyclic structures from simple oxime derivatives. oup.com

Catalytic Applications and Ligand Design

The nitrogen and oxygen atoms of the oxime ether group in this compound possess lone pairs of electrons that can coordinate to transition metals. This property has been exploited in the design of ligands for organometallic catalysis and in the development of novel catalyst systems.

Oxime ethers have been successfully employed as directing groups in transition metal-catalyzed C-H functionalization reactions. mdpi.combeilstein-journals.org The nitrogen atom of the oxime can coordinate to a metal center, such as palladium, positioning the catalyst to selectively activate a specific C-H bond elsewhere in the molecule. researchgate.net This strategy enables the direct and efficient modification of otherwise unreactive aliphatic or aromatic C-H bonds.

For example, O-methyl ketoximes have been used as directing groups in the palladium-catalyzed ortho-acylation of aromatic rings, using α-keto acids as the acyl source under visible light. mdpi.com The reaction proceeds through the formation of a five-membered cyclopalladated intermediate. Similarly, visible light-induced, palladium-catalyzed C-H alkylation of oximes has been developed, which proceeds via the addition of a hybrid alkyl-palladium radical intermediate to the oxime double bond. researchgate.netnih.gov These methodologies showcase the potential of simple oxime ethers like this compound to act as steering ligands in modern synthetic transformations.

Beyond simply acting as a directing group, the oxime functionality can serve as a precursor for the formation of stable, well-defined organometallic catalysts. A key example is the formation of cyclopalladated oxime complexes, often referred to as palladacycles. cam.ac.uk These complexes are formed by the reaction of an oxime with a palladium(II) salt, such as palladium acetate (B1210297), which results in the activation of a C-H bond and the formation of a stable five-membered ring containing the palladium atom. scispace.comresearchgate.net

These palladacycles are often highly active and stable catalyst precursors for a variety of cross-coupling reactions. cam.ac.uk For instance, palladium complexes derived from oximes have been shown to effectively catalyze Suzuki-Miyaura and Mizoroki-Heck reactions. psu.edu The isolation of stable alkyl-palladium(IV) complexes containing a cyclopalladated oxime framework has provided significant insight into the mechanisms of C(sp³)–H functionalization reactions, confirming that these species can act as key intermediates in catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. cam.ac.uk This demonstrates that this compound can be a precursor to a catalytically active species, expanding its utility from a simple synthetic intermediate to a component of a sophisticated catalyst system.

Table 3: Catalytic Reactions Involving Oxime-Derived Species

| Reaction Type | Role of Oxime | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| ortho-Acylation of Arenes | Directing Group | Pd(OAc)₂ / 4CzIPN / Visible Light | ortho-Acylated Oxime Ethers | mdpi.com |

| C-H Alkylation | Substrate / Ligand | Pd-catalyst / Visible Light | Alkyl-substituted Oximes | researchgate.netnih.gov |

| Intramolecular Amination | Precursor to Catalytic Intermediate | Pd(PPh₃)₄ | Nitrogen Heterocycles | scispace.compsu.edu |

| C(sp³)–H Functionalization | Ligand in Palladacycle | Oxidatively-induced Alkyl-Pd(IV) Complexes | γ-Functionalized Alkylamines | cam.ac.uk |

Bioconjugation Chemistry Utilizing Oxime Linkages

The oxime linkage, formed from the reaction between an alkoxyamine and an aldehyde or ketone, has become a cornerstone in the field of bioconjugation. nih.govunivie.ac.at This linkage is valued for its high chemoselectivity, stability under physiological conditions, and the mild reaction conditions required for its formation. nih.govunivie.ac.at The reaction proceeds efficiently in aqueous media and does not necessitate metal catalysts, which can be problematic for biological systems. nih.gov The resulting oxime bond is a stable covalent linkage, making it a reliable tool for constructing complex biomolecular architectures. rsc.orgresearchgate.net Its utility is demonstrated in a wide array of applications, including the synthesis of protein-polymer conjugates, peptide dendrimers, glycoconjugates, and hydrogels. nih.govunivie.ac.at

Bio-orthogonal Ligation Strategies

Oxime ligation is a prominent example of a bio-orthogonal reaction, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govresearchgate.net The bio-orthogonality of oxime formation stems from the fact that alkoxyamines and aldehydes are functional groups that are rare in biological systems, which minimizes side reactions with endogenous molecules. nih.gov

The reaction involves the nucleophilic attack of an alkoxyamine (-ONH₂) on an aldehyde or ketone to form a stable oxime (C=N-O) bond. nih.gov The rate of this condensation reaction is highly dependent on pH, with acidic conditions (pH < 6.5) significantly accelerating the process. nih.gov However, for applications involving live cells, achieving rapid ligation at a physiological pH of around 7.4 is crucial. nih.gov To address this, catalysts, most notably aniline (B41778) and its derivatives like p-phenylenediamine, are often employed to increase the reaction rate at neutral pH. nih.govunivie.ac.at Aniline catalysis proceeds via a nucleophilic mechanism that accelerates the formation of the oxime bond. nih.gov Recent research has also identified more efficient catalysts that can significantly outperform aniline, allowing for rapid labeling of biomolecules in minutes. researchgate.netnih.gov

The development of advanced strategies has further expanded the scope of oxime ligation. For instance, methods have been developed to incorporate protected aminooxy groups into peptides, which allows for their synthesis and oxidative folding before a final, on-demand bioconjugation step. nih.govunivie.ac.at This approach is particularly useful for complex, disulfide-rich proteins and for time-sensitive applications like the preparation of 18F-PET tracers. nih.govunivie.ac.at Furthermore, photomediated oxime ligation has emerged as a technique for spatiotemporal control over reactions. nih.gov By using a photocaged alkoxyamine, the reaction can be initiated with light, enabling precise control over the location and timing of hydrogel formation or surface modification. nih.gov

| Feature | Description | Significance in Bioconjugation | References |

|---|---|---|---|

| Reaction Type | Condensation between an alkoxyamine and an aldehyde/ketone. | Forms a stable, covalent oxime bond. | nih.govresearchgate.net |

| Bio-orthogonality | Reactants (alkoxyamines, aldehydes) are generally absent in biological systems. | Minimizes interference with native cellular processes, enabling in vivo applications. | nih.govresearchgate.net |

| Reaction Conditions | Typically performed in aqueous media; rate is pH-dependent and can be accelerated by catalysts (e.g., aniline). | Allows for reactions under physiologically compatible conditions (neutral pH, ambient temperature). | nih.govnih.gov |

| Bond Stability | The resulting oxime bond is generally stable under physiological conditions. | Ensures the integrity of the resulting bioconjugate for long-term studies or applications. | nih.govresearchgate.net |

| Controllability | Reaction can be controlled spatiotemporally using light (photocaged reactants). | Enables precise modification of materials and biological systems in 4D. | nih.gov |

Application in Polymer and Nanoparticle Functionalization

The reliability and chemoselectivity of oxime ligation have made it a widely adopted strategy for the functionalization of polymers and nanoparticles, enabling the creation of advanced materials for biomedical and material science applications. rsc.orgresearchgate.net

Polymer Functionalization

In polymer science, oxime chemistry is frequently used for post-polymerization modification. rsc.org Polymers containing aldehyde or ketone functionalities can be readily conjugated with molecules bearing an alkoxyamine group, and vice versa. researchgate.net This approach offers high reaction yields under mild, often aqueous, conditions without the need for catalysts that could be difficult to remove from the final material. rsc.org

A significant application is the formation of hydrogels. nih.gov For example, multi-arm crosslinkers functionalized with aldehydes can react with polymers bearing alkoxyamines to form crosslinked hydrogel networks. nih.gov The mechanical properties and formation rates of these hydrogels can be precisely tuned by adjusting parameters such as polymer concentration, pH, and catalyst concentration. nih.gov This has been utilized to create dynamic environments for 3D cell culture. nih.gov Another key area is the creation of functional polymer surfaces. Micropatterned polymer films with alkoxyamine groups can be used to immobilize proteins or other biomolecules that have been modified to contain an aldehyde or ketone, demonstrating the utility of oxime ligation in creating bioactive surfaces. rsc.org The reversibility of the oxime bond under specific conditions (e.g., acidic environment or presence of excess competitive reagents) also allows for the design of dynamic and reconfigurable polymer systems, such as self-healing materials or stimuli-responsive macromolecular stars. rsc.orgresearchgate.net

Nanoparticle Functionalization

Oxime ligation provides a robust method for attaching a wide variety of molecules to the surface of nanoparticles, creating functional nanomaterials for targeted drug delivery, sensing, and imaging. beilstein-journals.orgnih.gov For instance, the surface of mesoporous silica (B1680970) nanoparticles (MSNs), which are often explored as drug delivery vehicles, can be modified with alkoxyamine tethers. nih.gov These tethers can then readily react with aldehyde- or ketone-containing cargo molecules, anchoring them to the nanoparticle surface under mild aqueous conditions. nih.gov

Similarly, gold nanoparticles (AuNPs) have been functionalized using oxime chemistry. beilstein-journals.org This method is part of the "click chemistry" toolkit used to attach carbohydrates to AuNPs, creating glyco-gold nanoparticles (GAuNPs). beilstein-journals.orgnih.gov These GAuNPs are valuable tools in glycoscience for studying protein-carbohydrate interactions. beilstein-journals.orgnih.gov The chemoselective nature of the oxime formation ensures that complex, unprotected carbohydrates can be efficiently coupled to the nanoparticle surface. nih.gov Polyoxime-functionalized magnetic nanoparticles have also been developed for specific applications like the selective adsorption of metal ions. rsc.org

| Material | Functionalization Strategy | Application | References |

|---|---|---|---|

| PEG-based Hydrogels | Crosslinking of multi-arm PEG functionalized with aldehydes and alkoxyamines. | 3D cell culture, tissue engineering, controlled protein immobilization. | nih.gov |

| Bottlebrush Polymers | Post-polymerization modification of ketone-containing polymers with alkoxyamines. | Creation of adhesive materials and crosslinked hydrogels. | rsc.org |

| Amphiphilic Block Copolymers | Crosslinking of self-assembled micelles using a difunctional alkoxyamine, forming reversible macromolecular stars. | Stimuli-responsive materials, potential for drug delivery. | rsc.orgresearchgate.net |

| Mesoporous Silica Nanoparticles (MSNs) | Surface modification with alkoxyamine tethers for conjugation of carbonyl-containing molecules. | Drug delivery vehicles. | nih.gov |

| Gold Nanoparticles (AuNPs) | Attachment of carbohydrates via oxime formation to create glyco-gold nanoparticles. | Probes for studying protein-carbohydrate interactions (nanoglycobiology). | beilstein-journals.orgnih.gov |

| Magnetic Nanoparticles | Surface conjugation with polyoxime for selective ion capture. | Selective sorption of uranium from aqueous solutions. | rsc.org |

Analytical Methodologies and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of Butyraldehyde (B50154) O-methyl oxime. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and electronic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the isomeric configuration (E and Z) of oximes and assessing sample purity. In the ¹H NMR spectrum of an oxime, the chemical shift of the proton attached to the carbon of the C=N bond is indicative of the isomer. For instance, in the related compound butyraldehyde oxime, distinct signals are observed for the different protons in the molecule, allowing for structural assignment. chemicalbook.com The presence of two sets of signals in an NMR spectrum for an oxime sample indicates the existence of both E and Z isomers, with the ratio of their integral intensities reflecting their relative abundance. mdpi.com For Butyraldehyde O-methyl oxime, the protons of the methyl and ethyl groups will also exhibit characteristic chemical shifts and coupling patterns, further aiding in structural confirmation and purity analysis. Two-dimensional NMR techniques, such as HSQC and HMBC, can provide further confirmation of assignments by showing correlations between protons and carbons. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. spectroscopyonline.comhoriba.com For this compound, the key functional groups to be identified are the C=N (imine) bond, the N-O bond, and the C-H bonds of the butyl and methyl groups.

The C=N stretching vibration in oximes typically appears in the IR and Raman spectra in the region of 1600-1690 cm⁻¹. researchgate.net The exact position of this band can be influenced by the stereochemistry (E or Z isomer) and the presence of neighboring groups. The N-O stretching vibration is generally observed in the 900-960 cm⁻¹ range. The various C-H stretching and bending vibrations of the alkyl groups will be present in their characteristic regions, typically around 2850-3000 cm⁻¹ for stretching and below 1500 cm⁻¹ for bending vibrations. spectroscopyonline.com By comparing the experimental spectra with known data for similar compounds, the functional groups of this compound can be confidently identified. researchgate.netresearchgate.net

Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N | Stretching | 1600 - 1690 |

| N-O | Stretching | 900 - 960 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (sp³) | Bending | < 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the chromophore is the C=N double bond.

The primary electronic transitions expected for an oxime are π → π* and n → π. libretexts.orgmatanginicollege.ac.in The π → π transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=N bond, is typically of high intensity and occurs at shorter wavelengths. libretexts.org The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom to the π* antibonding orbital. This transition is generally of lower intensity and occurs at a longer wavelength. libretexts.orgmatanginicollege.ac.in The position and intensity of these absorption bands can be influenced by the solvent and the stereochemistry of the oxime. researchgate.net The UV-Vis spectrum of this compound is expected to show a characteristic absorption maximum (λmax) corresponding to these electronic transitions.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry. researchgate.net

In Electron Ionization (EI-MS) , the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. aip.org The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. For this compound, the molecular ion peak would confirm its molecular weight. Common fragmentation pathways for oximes and related compounds include cleavage of the N-O bond, and α-cleavage relative to the C=N bond. nih.govresearchgate.net The fragmentation pattern of the related compound butanal shows characteristic ions that can be useful for comparison. docbrown.info

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion ([M+H]⁺). nih.gov This is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum. Different reagent gases can be used in CI to control the extent of fragmentation.

The table below outlines potential fragment ions that could be observed in the EI mass spectrum of this compound.

| Ion | m/z (mass-to-charge ratio) | Possible Structure/Origin |

| [C₅H₁₁NO]⁺ | 101 | Molecular Ion |

| [C₄H₈NO]⁺ | 86 | Loss of CH₃ radical |

| [C₅H₁₀N]⁺ | 84 | Loss of OH radical |

| [C₄H₉]⁺ | 57 | Butyl cation |

| [CH₃O]⁺ | 31 | Methoxy (B1213986) cation |

Hyphenated Techniques (e.g., GC-MS) in Derivatization Research

In the analysis of volatile carbonyl compounds like butyraldehyde, derivatization is a crucial step to enhance chemical stability, improve chromatographic behavior, and increase detection sensitivity. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the analysis of these derivatives. nih.gov The process typically involves converting the aldehyde to a more volatile and thermally stable derivative, such as an oxime, prior to analysis. nih.govmdpi.com

A common derivatizing agent used in research is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form PFB-oxime derivatives. researchgate.netcoresta.orgcoresta.org This derivatization is advantageous for several reasons. The resulting oximes are more volatile than the parent aldehydes, making them suitable for GC analysis. nih.gov Furthermore, the pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of detection, particularly when using negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net The NCI mode is often preferred over electron impact (EI) ionization due to its higher selectivity and sensitivity for these derivatives. researchgate.net

Research has demonstrated the successful application of GC-MS for the analysis of butyraldehyde and other aldehydes in various matrices, including water, air, and household products, after derivatization with PFBHA. researchgate.netcoresta.orgjst.go.jp For instance, a headspace GC-MS method was developed for analyzing carbonyl compounds in household products, where aqueous aldehydes were treated with PFBHA and the resulting volatile oximes were analyzed. researchgate.net In such analyses, the mass spectrometer serves not only as a detector but also provides structural confirmation by identifying characteristic fragment ions. For PFB-oxime derivatives, a prominent ion at m/z 181, corresponding to the pentafluorobenzyl cation, is often used for quantification in selected ion monitoring (SIM) mode, providing excellent specificity. gcms.czresearchgate.net

Table 1: GC-MS Parameters for Analysis of Butyraldehyde Derivatives

| Parameter | Description | Source(s) |

| Derivatization Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | researchgate.net, coresta.org, coresta.org |

| Derivative Formed | Butyraldehyde PFB-oxime | researchgate.net, researchgate.net |

| Analysis Technique | Headspace GC-MS, SPME-GC-MS | researchgate.net, gcms.cz |

| Ionization Modes | Electron Impact (EI), Negative Chemical Ionization (NCI) | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 181) | gcms.cz, researchgate.net |

| Application | Quantitative analysis of butyraldehyde in water, air, and consumer products | researchgate.net, coresta.org, jst.go.jp |

Chromatographic Separations in Research Contexts

Gas Chromatography (GC) for Purity and Isomeric Ratio Determination

Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound and for determining the ratio of its geometric isomers. The formation of an oxime from an aldehyde can result in two isomeric forms: syn (E) and anti (Z). chalmers.se These isomers often exhibit slightly different physical properties and can be separated using high-resolution capillary GC columns. chalmers.se

Research on related compounds has shown that GC can effectively separate the (E) and (Z) isomers of aldehyde oximes. For example, a study on the volatile compounds in Herpetospermum pedunculosum buds successfully identified and distinguished between (Z)-3-methylbutyraldehyde oxime and (E)-3-methylbutyraldehyde oxime using headspace solid-phase microextraction coupled with GC-MS. nih.gov The ability to achieve baseline separation of these isomers is critical for accurate isomeric ratio determination, which can be important for understanding reaction mechanisms or for quality control purposes.

Purity determination by GC is achieved by separating the main compound peak from peaks of any impurities, starting materials, or by-products. The relative area of each peak corresponds to its proportion in the mixture. For the analysis of oxime derivatives, specialized GC columns, such as those with a 5%-phenyl siloxane stationary phase (e.g., Rtx-5MS), are often employed to achieve the necessary resolution. researchgate.net Programmed temperature gradients are typically used to ensure efficient separation of all components within a reasonable analysis time. chalmers.se

Table 2: GC Conditions for Isomeric Separation of Aldehyde Oximes

| Parameter | Description | Source(s) |

| Objective | Separation of (E) and (Z) isomers of oximes | chalmers.se, nih.gov |

| Column Type | High-resolution capillary column (e.g., OV-1, 5%-phenyl siloxane) | chalmers.se, researchgate.net |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov, mdpi.com |

| Key Finding | GC can separate syn and anti isomers, allowing for their individual quantification. | chalmers.se |

| Application | Determination of isomeric purity and ratio in synthesis products. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Derivatives

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of aldehydes, typically after conversion to a suitable derivative. epa.govresearchgate.net While this compound itself can be analyzed, a more common and standardized approach for quantitative analysis involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comauroraprosci.comsigmaaldrich.com This reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, making it ideal for sensitive ultraviolet (UV) detection at approximately 360 nm. auroraprosci.comwaters.com

The U.S. Environmental Protection Agency (EPA) Method 8315A specifies the use of HPLC for the determination of various carbonyl compounds, including butyraldehyde, as their DNPH derivatives. epa.gov The method involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. waters.comauroraprosci.com Gradient elution is often employed to achieve optimal separation of a mixture of different aldehyde and ketone derivatives. auroraprosci.com

Research has focused on optimizing HPLC methods to improve separation efficiency and reduce analysis time. For example, the use of columns with smaller particles (e.g., 2.7 µm) can lead to faster analyses and better resolution. sigmaaldrich.com The detection limit for butyraldehyde-DNPH derivative using HPLC-UV is typically in the low microgram per liter (µg/L) range, making it suitable for trace-level environmental monitoring. acs.org Quantitative analysis is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. researchgate.net

Table 3: HPLC Conditions for Quantitative Analysis of Butyraldehyde-DNPH Derivative

| Parameter | Description | Source(s) |

| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) | waters.com, auroraprosci.com, epa.gov |

| Derivative Formed | Butyraldehyde-2,4-dinitrophenylhydrazone | sigmaaldrich.com |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | auroraprosci.com |

| Mobile Phase | Acetonitrile/Water mixture (isocratic or gradient) | waters.com, auroraprosci.com |

| Detector | UV/Visible at 360 nm | auroraprosci.com, sigmaaldrich.com |

| Application | Quantitative determination of butyraldehyde in environmental and industrial samples. | waters.com, epa.gov |

| Challenge | Potential for co-elution with derivatives of isobutyraldehyde (B47883) and methyl ethyl ketone under certain conditions. | epa.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of Butyraldehyde (B50154) O-methyl oxime. These methods solve the Schrödinger equation, or its approximations, to find the electron distribution and the corresponding energy of the molecule.

Density Functional Theory (DFT) Studies on Geometrical Parameters

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry of Butyraldehyde O-methyl oxime, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

These calculations yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT methods like B3LYP or ωB97XD, combined with basis sets such as 6-31G* or 6-311++G(d,p), can provide a precise description of its molecular structure. The optimized geometry reveals the spatial relationship between the butyl group, the C=N double bond, and the O-methyl group.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative DFT Results) This table presents representative data that would be obtained from a DFT calculation for the lowest energy conformer.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C=N | 1.28 | |

| N-O | 1.41 | |

| O-CH3 | 1.44 | |

| C-C (alpha-beta) | 1.51 | |

| **Bond Angles (°) ** | ||

| C-C=N | 121.5 | |

| C=N-O | 110.8 | |

| N-O-CH3 | 105.7 | |

| Dihedral Angles (°) | ||

| C-C-C=N | 178.5 | |

| C=N-O-C | 179.2 |

Conformational Analysis and Energy Minima

The flexible butyl chain of this compound allows it to exist in several different spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the stable conformers, which correspond to energy minima on the potential energy surface.

Mechanistic Investigations via Computational Modeling

Computational modeling is a key tool for elucidating the detailed steps of chemical reactions. It allows for the study of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics.

Transition State Analysis of Formation and Transformation Reactions

The formation of this compound occurs through the reaction of butyraldehyde with O-methylhydroxylamine. Computational studies can model this reaction to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For the formation of oximes, computational studies have shown that the reaction mechanism is more complex than a simple two-step addition-elimination process. ic.ac.uk High-level calculations suggest a concerted mechanism, often involving solvent molecules that act as proton shuttles. ic.ac.uk By modeling the approach of O-methylhydroxylamine to butyraldehyde, the transition state for the initial C-N bond formation can be located. Analysis of this structure reveals the extent of bond breaking and bond forming at the peak of the energy barrier. ic.ac.uk

Energetics and Reaction Pathway Elucidation